molecular formula C16H22N2O4 B12959443 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12959443
M. Wt: 306.36 g/mol
InChI Key: IXIPKNSPXKSQNO-AAEUAGOBSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and pyridine derivatives.

    Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected pyrrolidine.

    Alkylation: The Boc-protected pyrrolidine is then alkylated with a pyridin-2-ylmethyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the pyrrolidine ring or the pyridin-2-ylmethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, thiols, NaH, K2CO3

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Reduced pyrrolidine or pyridine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is employed in the development of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring and pyridin-2-ylmethyl group contribute to the compound’s binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(quinolin-2-ylmethyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-2-ylmethyl group influences the compound’s reactivity and interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13-/m0/s1

InChI Key

IXIPKNSPXKSQNO-AAEUAGOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2

Origin of Product

United States

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